4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a combination of phenyl, pyridinyl, pyrazolyl, and oxane carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the oxane carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
- 4-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
Uniqueness
4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted applications in research and industry.
Properties
IUPAC Name |
4-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(22(8-13-28-14-9-22)20-6-2-1-3-7-20)24-11-12-26-17-19(16-25-26)18-5-4-10-23-15-18/h1-7,10,15-17H,8-9,11-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCSWYFPUIISNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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